molecular formula C15H8F6O2S B6311218 4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, 90% CAS No. 2088942-71-4

4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, 90%

Cat. No. B6311218
CAS RN: 2088942-71-4
M. Wt: 366.28 g/mol
InChI Key: KQEPQZAIGKHHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone, or 4-TFM-TFMBP, is a synthetic compound that has been used in a variety of scientific experiments. It is composed of a benzophenone core with a trifluoromethoxy and trifluoromethylthio substituents. 4-TFM-TFMBP has been used in numerous scientific applications due to its unique properties and its ability to be synthesized in a laboratory setting.

Scientific Research Applications

4-TFM-TFMBP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of small molecules such as amino acids, peptides, and proteins. It has also been used as a photosensitizer in photodynamic therapy. 4-TFM-TFMBP has also been used as a fluorescent label for the detection of cancer cells and for the imaging of cancerous tumors. Additionally, 4-TFM-TFMBP has been used in the synthesis of other compounds, such as 4-hydroxy-4'-(trifluoromethylthio)benzophenone.

Mechanism of Action

The mechanism of action of 4-TFM-TFMBP is not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. 4-TFM-TFMBP has a trifluoromethoxy group, which is able to interact with amino acids, peptides, and proteins. It also has a trifluoromethylthio group, which is able to interact with various small molecules. These interactions allow 4-TFM-TFMBP to be used as a fluorescent probe and photosensitizer.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TFM-TFMBP are not fully understood. However, it is believed that 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure. This interaction can cause a variety of biochemical and physiological effects, depending on the molecule that it is interacting with. 4-TFM-TFMBP has been shown to interact with amino acids, peptides, and proteins, and this interaction can cause a variety of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-TFM-TFMBP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 4-TFM-TFMBP is that it can be synthesized in a laboratory setting. This makes it an ideal compound for use in a variety of experiments. Additionally, 4-TFM-TFMBP is able to interact with a variety of molecules due to its unique structure, making it an ideal compound for use in a variety of experiments. However, 4-TFM-TFMBP is not without its limitations. It is a relatively new compound, and its effects on the body are not fully understood. Additionally, 4-TFM-TFMBP is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

The future of 4-TFM-TFMBP is bright. There are a number of potential future directions for this compound. One potential future direction is the development of new applications for 4-TFM-TFMBP. This could include the development of new fluorescent probes and photosensitizers, as well as the development of new compounds using 4-TFM-TFMBP as a starting point. Additionally, there is potential for 4-TFM-TFMBP to be used in the detection and imaging of cancer cells and tumors. Finally, there is potential for 4-TFM-TFMBP to be used in the development of new drugs and therapies.

Synthesis Methods

4-TFM-TFMBP can be synthesized in a laboratory setting through a few different methods. The most common method is the reaction of 4-TFM-TFMBP and an alkyl halide. In this reaction, the alkyl halide is reacted with the 4-TFM-TFMBP in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct. Another method of 4-TFM-TFMBP synthesis is through the reaction of an alkyl halide and a phenyl trifluoromethylthio compound. In this reaction, the alkyl halide is reacted with the phenyl trifluoromethylthio compound in a solvent such as dichloromethane. This reaction produces 4-TFM-TFMBP and an alkyl halide byproduct.

properties

IUPAC Name

[4-(trifluoromethoxy)phenyl]-[4-(trifluoromethylsulfanyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6O2S/c16-14(17,18)23-11-5-1-9(2-6-11)13(22)10-3-7-12(8-4-10)24-15(19,20)21/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEPQZAIGKHHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)SC(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)-4'-(trifluoromethylthio)benzophenone

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